REACTION_SMILES
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[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:6]1[O:7][CH2:8][CH2:9][CH2:10]1.[CH3:11][NH:12][CH3:13].[CH3:27][CH2:28][OH:29].[Cl:19][c:20]1[cH:21][n:22][cH:23][c:24]([OH:26])[cH:25]1>>[CH3:11][N:12]([CH3:13])[c:20]1[cH:21][n:22][cH:23][c:24]([OH:26])[cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cncc(Cl)c1
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Name
|
|
Type
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product
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Smiles
|
CN(C)c1cncc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |